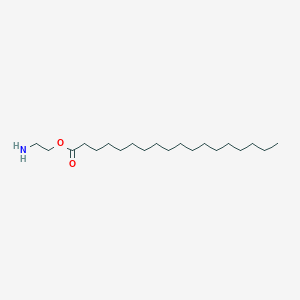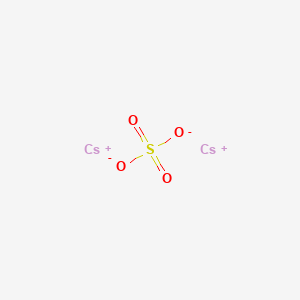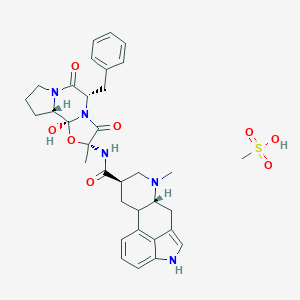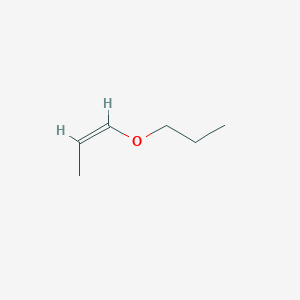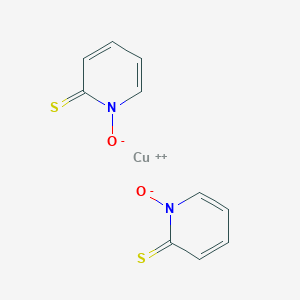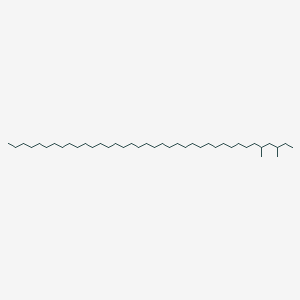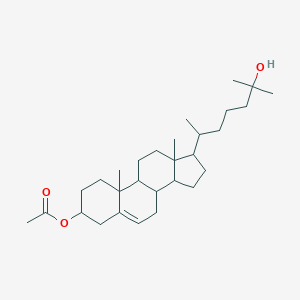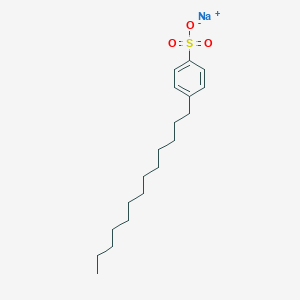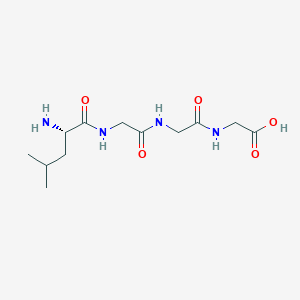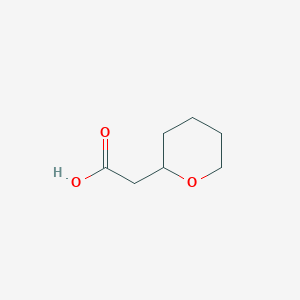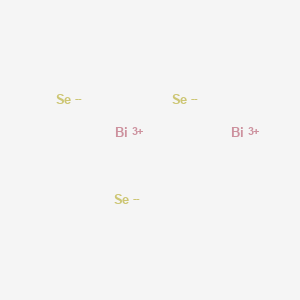
二ビスマス三セレン化物; セレン(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibismuth triselenide, with the chemical formula Bi₂Se₃, is a compound composed of bismuth and selenium. It is a V₂VI₃-type semiconductor known for its narrow band gap, estimated theoretically to be around 0.35 eV and experimentally between 0.2 and 0.3 eV . This compound is recognized for its thermoelectric properties and its role as a three-dimensional topological insulator .
科学的研究の応用
Dibismuth triselenide has a wide range of scientific research applications:
作用機序
Dibismuth triselenide, also known as dibismuth selenium(2-) or UNII-9I1Y040903, is a compound with potential biomedical applications . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Bismuth-based nanoparticles have been studied for their versatile biomedical applications, including therapeutic, diagnostic, biosensing, and regenerative properties .
Mode of Action
The compound’s interaction with its targets likely involves the unique structural, physicochemical, and compositional features of bismuth-based nanoparticles .
Biochemical Pathways
The incorporation of selenium into small molecules remains an area of active research .
Pharmacokinetics
Selenium compounds have demonstrated anticancer properties in both preclinical and clinical studies .
Result of Action
Bismuth-based nanoparticles have shown promise in combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
Action Environment
The fabrication of bismuth-based nanoparticles involves cost-effective processes and results in materials with large surface areas, high stability, and high versatility in terms of shape, size, and porosity .
生化学分析
Biochemical Properties
It is known that Dibismuth triselenide exhibits strong spin-orbit coupling This property could potentially influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its strong spin-orbit coupling , it is possible that Dibismuth triselenide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit strong spin-orbit coupling , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Dibismuth triselenide can be synthesized using various methods, including sol-gel and hydrothermal techniques. In the sol-gel method, bismuth nitrate pentahydrate and elemental selenium are used in a 2:3 molar ratio. The hydrothermal method involves similar reactants but uses dimethylformamide as the solvent .
Industrial Production Methods: Industrial production of dibismuth triselenide often involves electrodeposition techniques. For instance, bismuth selenide films can be grown on platinum electrodes using a choline chloride-malic acid ionic liquid mixture at temperatures ranging from 35°C to 65°C . This method ensures high-quality thin films suitable for various applications.
化学反応の分析
Types of Reactions: Dibismuth triselenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dibismuth triselenide can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction can be achieved using reducing agents like hydrogen gas or hydrazine.
Substitution: Substitution reactions often involve halogenating agents, where selenium atoms are replaced by halogens.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxide and selenium dioxide, while reduction can produce elemental bismuth and selenium.
類似化合物との比較
- Bismuth tritelluride (Bi₂Te₃)
- Antimony triselenide (Sb₂Se₃)
- Bismuth sulfide (Bi₂S₃)
- Antimony telluride (Sb₂Te₃)
Comparison: Dibismuth triselenide is unique due to its combination of thermoelectric properties and topological insulating behavior. While compounds like bismuth tritelluride and antimony triselenide also exhibit thermoelectric properties, they do not possess the same topological insulating characteristics. This makes dibismuth triselenide particularly valuable for applications in advanced electronic devices and quantum computing .
特性
CAS番号 |
12068-69-8 |
|---|---|
分子式 |
BiSe |
分子量 |
287.95 g/mol |
IUPAC名 |
bismuth;selenium |
InChI |
InChI=1S/Bi.Se |
InChIキー |
QEBDLIWRLCPLCY-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Bi+3].[Bi+3] |
正規SMILES |
[Se].[Bi] |
Key on ui other cas no. |
12068-69-8 |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Q1: What makes dibismuth triselenide (Bi2Se3) interesting for topological insulator applications?
A: Dibismuth triselenide exhibits unique surface properties that make it a promising material for topological insulators [, ]. Specifically, it hosts a gapless surface state with linearly dispersed electrons. These electrons are protected from backscattering due to time-reversal symmetry, leading to high conductivity on the material's surface. []
Q2: How can the properties of dibismuth triselenide be modified for specific applications?
A: Researchers have discovered that doping dibismuth triselenide with magnetic impurities, like magnetic atoms, can break the time-reversal symmetry. [] This disruption leads to the opening of a surface gap in the material, which can be further tuned by manipulating the type and concentration of dopants. [] This ability to manipulate the surface gap is crucial for potential applications in areas such as axion electrodynamics. []
Q3: Can dibismuth triselenide be used in conjunction with other materials to achieve novel functionalities?
A: Yes, research has shown that growing a thin film of dibismuth triselenide on a superconductor like niobium diselenide (NbSe2) can induce a superconducting gap on the Bi2Se3 surface. [] This coexistence of superconductivity and topological order opens up exciting possibilities for exploring Majorana fermions and other exotic quantum phenomena. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


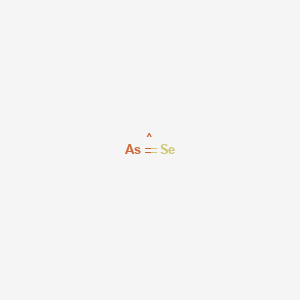
![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)
